

A Technical Guide to the Physical Properties of 1,3-Dilinoleoyl Glycerol

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Compound of Interest

Compound Name: 1,3-Dilinoelaidoyl glycerol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 1,3-dilinoleoyl glycerol. The information is curated for researchers, scientists, and professionals in drug development who require detailed data for their work. This document includes quantitative data, in-depth experimental protocols, and a visualization of the relevant signaling pathway.

Core Physical and Chemical Properties

1,3-Dilinoleoyl glycerol, also known as 1,3-dilinolein, is an unsaturated diacylglycerol with linoleic acid side-chains at the C-1 and C-3 positions of the glycerol backbone.^{[1][2]} It is a solid when stored at -20°C.^[3]

Table 1: Physical and Chemical Properties of 1,3-Dilinoleoyl Glycerol

Property	Value	Source
Molecular Formula	C39H68O5	[1][4]
Molecular Weight	617.0 g/mol	[4]
CAS Number	15818-46-9	[1][4]
Physical Form	Solid	[3]
Boiling Point (Predicted)	677.1 ± 50.0 °C	[3]
Density (Predicted)	0.946 ± 0.06 g/cm ³	[3]
Purity	>95%	[1]
Storage Temperature	-20°C	[3]

Table 2: Solubility of 1,3-Dilinoleoyl Glycerol

Solvent	Solubility	Source
Chloroform	Slightly Soluble	[3]
Methanol	Slightly Soluble	[3]

Experimental Protocols

This section details the methodologies for the synthesis, purification, analysis, and determination of key physical properties of 1,3-dilinoleoyl glycerol.

Enzymatic Synthesis of 1,3-Dilinoleoyl Glycerol

This protocol is adapted from established methods for the enzymatic synthesis of 1,3-diacylglycerols.[5][6][7][8][9]

Materials:

- Glycerol
- Linoleic Acid

- Immobilized sn-1,3 specific lipase (e.g., Lipozyme RM IM)
- Molecular sieves (optional, for water removal)
- Reaction vessel (e.g., pear-shaped flask)
- Shaking incubator or magnetic stirrer with heating
- Vacuum pump (optional)

Procedure:

- **Reactant Preparation:** In a reaction vessel, combine glycerol and linoleic acid in a 1:2 molar ratio.
- **Enzyme Addition:** Add the immobilized lipase to the mixture. The enzyme amount is typically a percentage of the total reactant weight (e.g., 5-10 wt%).
- **Reaction Conditions:**
 - Incubate the mixture at a controlled temperature (e.g., 50°C) with constant agitation (stirring or shaking).
 - To drive the esterification reaction towards product formation, water produced during the reaction can be removed. This can be achieved by applying a vacuum or by adding molecular sieves to the reaction mixture.
- **Reaction Monitoring:** The progress of the reaction can be monitored by analyzing small aliquots of the reaction mixture over time using a suitable analytical technique such as HPLC.
- **Enzyme Removal:** Upon completion of the reaction, the immobilized enzyme can be separated from the product mixture by filtration. The enzyme can often be washed and reused.
- **Product Purification:** The crude product, containing 1,3-dilinoleoyl glycerol, unreacted substrates, and byproducts, can then be purified as described in the following protocol.

Purification by Silica Gel Chromatography

This protocol is a standard method for the purification of diacylglycerols.[6]

Materials:

- Crude 1,3-dilinoleoyl glycerol mixture
- Silica gel for column chromatography
- Hexane (or other non-polar solvent)
- Acetone or Diethyl Ether (or other polar solvent)
- Chromatography column
- Rotary evaporator

Procedure:

- **Column Preparation:** Prepare a silica gel column by packing the silica gel in a non-polar solvent such as hexane.
- **Sample Loading:** Dissolve the crude reaction mixture in a minimal amount of the non-polar solvent and load it onto the column.
- **Elution:** Elute the column with a gradient of increasing polarity. Start with the non-polar solvent (e.g., hexane) and gradually increase the proportion of a more polar solvent (e.g., acetone or diethyl ether).
- **Fraction Collection:** Collect fractions as the solvent runs through the column.
- **Analysis:** Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing pure 1,3-dilinoleoyl glycerol.
- **Solvent Removal:** Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 1,3-dilinoleoyl glycerol.

Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method for the analysis of 1,3-diacylglycerol isomers.[\[10\]](#)[\[11\]](#)[\[12\]](#)

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Reversed-phase C18 column
- UV or Charged Aerosol Detector (CAD)

Procedure:

- Mobile Phase: A common mobile phase for the separation of diacylglycerol isomers is 100% acetonitrile, used in an isocratic elution.
- Sample Preparation: Dissolve the sample containing 1,3-dilinoleoyl glycerol in a suitable solvent (e.g., the mobile phase).
- Injection: Inject the sample onto the HPLC column.
- Detection: Detect the eluting compounds using a UV detector (e.g., at 205 nm) or a Charged Aerosol Detector.
- Identification: The elution order of diacylglycerol isomers on a reversed-phase column typically shows 1,3-isomers eluting before the corresponding 1,2-isomers.[\[10\]](#)[\[11\]](#) Identification can be confirmed by comparing the retention time with that of a pure standard.
- Quantification: The amount of 1,3-dilinoleoyl glycerol can be quantified by creating a standard curve with known concentrations of a pure standard.

Determination of Melting Point

This is a general protocol for determining the melting point of fats and oils.[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

Apparatus:

- Melting point apparatus or Thiele tube
- Capillary tubes
- Calibrated thermometer

Procedure:

- **Sample Preparation:** If the sample is solid, melt it and draw a small amount into a capillary tube. Solidify the sample in the tube by cooling.
- **Apparatus Setup:** Place the capillary tube in the melting point apparatus or attach it to a thermometer and place it in a Thiele tube filled with a suitable heating oil.
- **Heating:** Heat the apparatus slowly and evenly. A slow heating rate (e.g., 1-2°C per minute) is crucial for an accurate measurement.
- **Observation:** Observe the sample closely. The melting point is the temperature at which the solid sample transitions to a liquid. For glycerides, which are often mixtures, a melting range (the temperature at which melting begins to the temperature at which it is complete) is typically reported.

Determination of Density

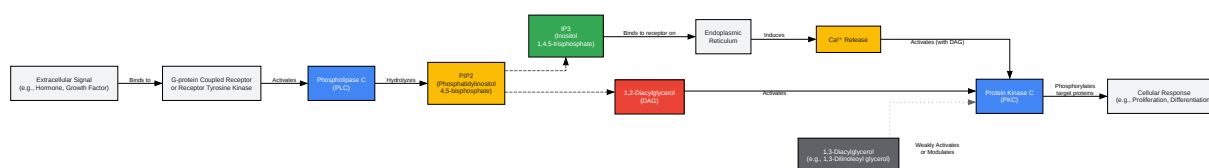
This protocol describes a general method for determining the density of lipids, which often involves specialized techniques due to their physical nature.[\[17\]](#)[\[18\]](#)[\[19\]](#)

Methodology:

The density of lipids like 1,3-dilinoleoyl glycerol can be determined using methods such as density gradient ultracentrifugation, which is particularly useful for lipoproteins where density is a key characteristic for classification.[\[17\]](#) For purified lipids, a pycnometer or a digital density meter can be used. The principle involves accurately measuring the mass of a known volume of the substance.

Signaling Pathway Involvement

Diacylglycerols (DAGs) are crucial second messengers in various cellular signaling pathways. While 1,2-diacylglycerols are the canonical activators of Protein Kinase C (PKC), 1,3-diacylglycerols are generally considered to be less effective in this role.^[20] However, they can still influence cellular processes and the overall lipid metabolism. The activation of PKC by DAG is a key step in pathways that regulate cell proliferation, differentiation, and apoptosis.



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Caption: General Diacylglycerol (DAG) signaling pathway leading to PKC activation.

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